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molecular formula C13H21NO B8684254 N-hexyl-4-methoxyaniline

N-hexyl-4-methoxyaniline

Cat. No. B8684254
M. Wt: 207.31 g/mol
InChI Key: SZMWGXHQUQJAGU-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 4-chloroanisole (72 mg, 0.50 mmol) reacted with n-hexylamine (80 μl, 0.60 mmol) using 2 mol % of Pd(OAc)2, 4 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. for 8 h to give the title compound (96 mg, 92%as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 6.79 (d, 2H, J=8.0 Hz), 6.60 (d, 2H, J=8.0 Hz), 3.76 (s, 3H, ArOMe), 3.07 (t, 2H, J=6.8 Hz), 1.61 (m, 2H), 1.39 (m, 2H), 1.33 (m, 2H), 0.91 (t, 3H, J=6.4 and 6.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 151.92, 142.77, 114.83, 114.02, 55.80, 45.04, 31.66, 29.61, 26.87, 22.62, 14.05. GC/MS(EI): m/z 207 (M+), 136. Anal. Calcd for C13H21NO: C, 75.32; H, 10.21; N, 6.76. Found: C, 75.56; H, 10.37; N, 6.78.
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:10]([NH:16][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
72 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Step Two
Name
Quantity
80 μL
Type
reactant
Smiles
C(CCCCC)N
Step Three
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
59 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
for 8 h
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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